12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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Overview
Description
12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a propoxyphenyl group attached to a hexahydro-azatetra-phenone core
Preparation Methods
The synthesis of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multiple steps, starting with the preparation of the propoxyphenyl precursor. One common method involves the reaction of 4-propoxyphenylboronic acid with a suitable electrophile under Suzuki-Miyaura coupling conditions . The resulting intermediate is then subjected to further reactions, including cyclization and reduction, to form the final hexahydro-azatetra-phenone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to improve yield and purity.
Chemical Reactions Analysis
12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to form specific non-covalent bonds with target molecules .
Comparison with Similar Compounds
12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar tricyclic structure and have been studied for their pharmacological activities, including anticancer and antimicrobial properties.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have shown potential as anti-breast cancer agents through dual inhibition of PARP-1 and EGFR targets.
The uniqueness of 12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H25NO2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
12-(4-propoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one |
InChI |
InChI=1S/C26H25NO2/c1-2-16-29-19-13-10-18(11-14-19)24-25-20-7-4-3-6-17(20)12-15-22(25)27-21-8-5-9-23(28)26(21)24/h3-4,6-7,10-15,24,27H,2,5,8-9,16H2,1H3 |
InChI Key |
ADSCEAQKSVLPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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